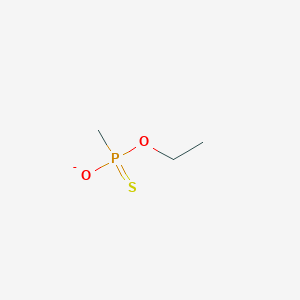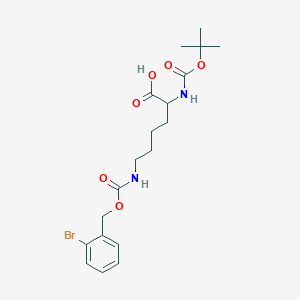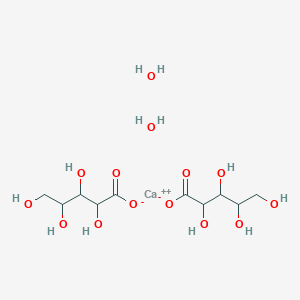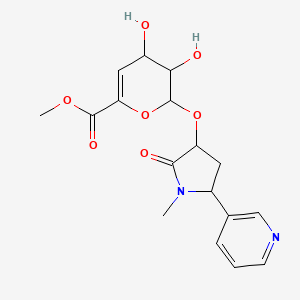
Phosphonothioic acid, P-methyl-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, P-methyl-, O-ethyl ester, also known as O-ethyl methylphosphonothioic acid, is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Preparation Methods
The synthesis of phosphonothioic acid, P-methyl-, O-ethyl ester involves the reaction of methylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Phosphonothioic acid, P-methyl-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonothioic acid esters.
Substitution: Common reagents for substitution reactions include alkoxides and amines, leading to the formation of various esters and amides.
Scientific Research Applications
Phosphonothioic acid, P-methyl-, O-ethyl ester has several scientific research applications:
Chemistry: Used as a phosphorylating and phosphitylating agent in organic synthesis.
Biology: Studied for its inhibitory effects on cholinesterase, making it relevant in neurobiology research.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, P-methyl-, O-ethyl ester involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in overstimulation of cholinergic receptors, causing various physiological effects .
Comparison with Similar Compounds
Phosphonothioic acid, P-methyl-, O-ethyl ester is similar to other organophosphate compounds such as:
O-ethyl hydrogen methylphosphonothioate: Another organophosphate with similar applications in pesticide synthesis.
Phosphonothioic acid, P-methyl-, O-butyl S-[2-(dimethylamino)ethyl] ester: Used in similar contexts but with different alkyl groups.
Phosphonothioic acid, P-methyl-, S-[2-(diethylamino)ethyl] O-ethyl ester: Another variant with different substituents, affecting its reactivity and applications .
This compound stands out due to its specific combination of functional groups, making it particularly effective in certain synthetic and inhibitory applications.
Properties
IUPAC Name |
ethoxy-methyl-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRHOAJIUSMOQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2PS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)


![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)

